[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furochromenylidene core with chlorophenyl and phenyl substituents, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furochromenylidene core, followed by the introduction of chlorophenyl and phenyl groups. Common reagents used in these reactions include chlorobenzene, phenylboronic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and automated synthesis equipment ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE can be compared with other similar compounds, such as:
3-(4-CHLOROPHENYL)-5-ETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: Differing by the presence of an ethyl group instead of a phenyl group.
3-(3-FLUORO-4-METHOXY-PHENYL)-5-PHENYL-FURO[3,2-G]CHROMEN-7-ONE: Featuring a fluoro and methoxy substituent instead of a chlorophenyl group.
Properties
IUPAC Name |
(Z)-[3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2/c24-16-8-6-15(7-9-16)20-13-27-21-12-22-18(10-19(20)21)17(11-23(26-25)28-22)14-4-2-1-3-5-14/h1-13H,25H2/b26-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRKKODNSHQBSG-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=N/N)/OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.